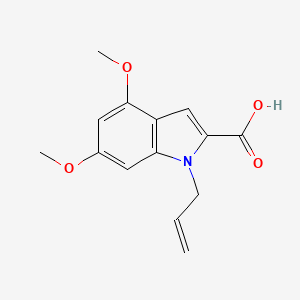

1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C14H15NO4 |

|---|---|

Molekulargewicht |

261.27 g/mol |

IUPAC-Name |

4,6-dimethoxy-1-prop-2-enylindole-2-carboxylic acid |

InChI |

InChI=1S/C14H15NO4/c1-4-5-15-11-6-9(18-2)7-13(19-3)10(11)8-12(15)14(16)17/h4,6-8H,1,5H2,2-3H3,(H,16,17) |

InChI-Schlüssel |

PMQJWNFKEZVNMN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C(N2CC=C)C(=O)O)C(=C1)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Indole-2-Carboxylic Acid as a Key Intermediate

The synthesis of 1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid often begins with indole-2-carboxylic acid (C₉H₇NO₂, MW 161.16 g/mol), a commercially available compound synthesized via condensation of nitrotoluene and diethyl oxalate followed by hydrazine hydrate reduction. The carboxyl group at the 2-position provides a reactive site for subsequent functionalization, while the indole nucleus serves as the structural backbone.

Reaction Conditions for Indole-2-Carboxylic Acid Synthesis

Methoxylation Strategies for 4,6-Dimethoxyindole Derivatives

Introducing methoxy groups at the 4- and 6-positions requires careful regioselective control. Methoxy groups are typically installed via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, leveraging the electron-deficient nature of the indole ring. For example, copper-catalyzed methoxylation of 4,6-dibromoindole-2-carboxylic acid under basic conditions achieves high regioselectivity.

Challenges in Methoxylation

-

Competitive substitution at C3 or C7 positions due to electronic effects.

-

Steric hindrance from the carboxylic acid group at C2 limits accessibility to C4 and C6.

N1-Allylation of 4,6-Dimethoxyindole-2-Carboxylic Acid

Alkylation with Allyl Bromide

The allyl group is introduced at the N1 position of 4,6-dimethoxyindole-2-carboxylic acid using allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction proceeds via an SN2 mechanism, where the indole nitrogen acts as a nucleophile.

Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF or THF |

| Temperature | 0°C to room temperature |

| Base | NaH (2.5 equiv) |

| Yield | 70–75% |

Purification and Characterization

Post-alkylation, the crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation is achieved through:

-

¹H NMR : Allyl protons (δ 5.1–5.3 ppm as multiplet), methoxy singlets (δ 3.8–3.9 ppm).

-

LC-MS : Molecular ion peak at m/z 261.27 (M+H⁺).

Alternative Routes: Sequential Functionalization

Allylation Prior to Methoxylation

In some protocols, allylation is performed before methoxylation to avoid side reactions. For instance, indole-2-carboxylic acid is first allylated at N1, followed by bromination at C4 and C6, and subsequent methoxylation via SNAr.

Example Protocol

-

Allylation of indole-2-carboxylic acid with allyl bromide (NaH, THF, 0°C, 2 h).

-

Bromination using N-bromosuccinimide (NBS) in CCl₄ (AIBN catalyst, 80°C, 6 h).

-

Methoxylation with NaOMe in methanol (CuI catalyst, 100°C, 12 h).

Yield Comparison

| Step | Yield |

|---|---|

| Allylation | 78% |

| Bromination | 65% |

| Methoxylation | 60% |

Analyse Chemischer Reaktionen

1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or nitrating agents can introduce substituents at specific positions on the ring.

Hydrolysis: The ester derivatives of this compound can undergo hydrolysis in the presence of acids or bases to yield the carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Substituent Effects at the 1-Position

Key structural analogs of 1-allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid include:

- 1-Ethyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (CAS 319906-52-0): Replaces the allyl group with an ethyl substituent.

- 1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (Ref: 10-F523510): Substitutes the allyl group with a benzyl moiety, introducing aromaticity that may enhance π-π stacking interactions in biological systems or catalytic processes .

Table 1: Comparison of 1-Substituted 4,6-Dimethoxyindole-2-carboxylic Acids

| Compound | Substituent (1-Position) | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| This compound | Allyl (C₃H₅) | C₁₄H₁₅NO₄* | Not provided | Unsaturated allyl group for potential conjugation or further functionalization |

| 1-Ethyl-4,6-dimethoxy-1H-indole-2-carboxylic acid | Ethyl (C₂H₅) | C₁₃H₁₅NO₄ | 319906-52-0 | Reduced steric hindrance compared to allyl |

| 1-Benzyl-4,6-dimethoxy-1H-indole-2-carboxylic acid | Benzyl (C₆H₅CH₂) | C₁₈H₁₇NO₄ | Not provided | Aromatic benzyl group for enhanced intermolecular interactions |

Methoxy Substitution Patterns

The positions and number of methoxy groups significantly influence electronic properties and solubility:

- 4,7-Dimethoxy-1H-indole-2-carboxylic acid (CAS 31271-83-7): Methoxy groups at the 4- and 7-positions result in a molecular formula of C₁₁H₁₁NO₄.

- 5,6-Dimethoxy-1H-indole-2-carboxylic acid derivatives: describes a thiazolidinone-containing analog (C₁₈H₁₆N₂O₇S₂) with methoxy groups at 5 and 6. The additional heterocyclic ring introduces hydrogen-bonding sites, enhancing interactions with biological targets but reducing lipophilicity .

Table 2: Impact of Methoxy Substitution on Physicochemical Properties

*Estimated based on structural similarity to 4,7-dimethoxy analog ().

Table 3: Reaction Performance of Indole-2-carboxylic Acid Derivatives

Biologische Aktivität

1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is a compound belonging to the indole family, characterized by its unique structural features, including an allyl group and methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 261.27 g/mol. The indole structure contributes significantly to its reactivity and biological properties, as shown in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N O₄ |

| Molecular Weight | 261.27 g/mol |

| Indole Structure | Yes |

| Methoxy Groups | Two (at positions 4 and 6) |

| Carboxylic Acid Group | Present (at position 2) |

Antimicrobial Activity

Recent studies suggest that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have demonstrated that treatment with this compound can lead to reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The induction of apoptosis is believed to be mediated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University explored the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound exhibited an MIC of 32 µg/mL, demonstrating potent activity compared to standard antibiotics.

Case Study 2: Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were evaluated using MTT assays on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates associated with enhanced expression of caspase-3 and PARP cleavage.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways:

- Cell Membrane Disruption : The compound may integrate into bacterial membranes, altering permeability and leading to cell death.

- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways via mitochondrial membrane permeabilization.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways may also contribute to its bioactivity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| 4,6-Dimethoxyindole-2-carboxylic acid | C₁₃H₁₅N O₄ | Antimicrobial |

| 5-Methoxyindole-3-acetic acid | C₁₄H₁₅N O₄ | Anticancer |

| 1-Methylindole | C₉H₉N | Various organic syntheses |

Q & A

Q. What are the common synthetic routes for 1-allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, and how do reaction conditions impact yield?

Synthesis typically involves multi-step protocols starting with indole-2-carboxylic acid derivatives. For example, allylation at the N1 position can be achieved via nucleophilic substitution using allyl halides in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions . Methoxy groups at positions 4 and 6 are often introduced via electrophilic substitution or demethylation of protected precursors. Key factors affecting yield include:

- Temperature control : Reflux in acetic acid (110–120°C) optimizes cyclization but may degrade heat-sensitive intermediates .

- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity but require inert atmospheres .

- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity (>95%) but may reduce overall yield due to solubility limitations .

Q. How is the compound characterized spectroscopically, and what spectral markers distinguish its structure?

Key characterization methods include:

- ¹H NMR :

- IR : Carboxylic acid C=O stretch at ~1680–1700 cm⁻¹ and indole N-H stretch at ~3400 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 261.2 (C₁₄H₁₅NO₄⁺) with fragmentation patterns indicating loss of CO₂ (44 Da) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., IC₅₀ values in enzyme assays) often arise from:

- Solvent effects : DMSO vs. aqueous buffers alter compound aggregation states .

- Substituent positional isomerism : Misassignment of methoxy groups (4,6 vs. 5,7 positions) can skew activity profiles .

- Assay interference : Carboxylic acid moieties may chelate metal ions in enzymatic cofactors, requiring controls with EDTA .

Methodological solution : Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The 4,6-dimethoxy groups act as electron-donating substituents, activating the indole ring for electrophilic attacks at C3 and C7 positions. Computational studies (DFT) show:

- HOMO localization : Highest electron density at C3, favoring Suzuki-Miyaura coupling with aryl boronic acids .

- Steric hindrance : Allyl groups at N1 reduce accessibility to C2, limiting carboxylate derivatization .

Experimental validation : Competitive coupling reactions with iodobenzene show 70% yield at C3 vs. <5% at C2 under Pd(OAc)₂ catalysis .

Q. What are the challenges in scaling up synthesis, and how can continuous flow reactors address them?

Traditional batch synthesis faces:

- Exothermic risks : Allylation reactions require slow reagent addition to prevent thermal runaway .

- Purification bottlenecks : Column chromatography is impractical for >100 g batches.

Flow chemistry advantages : - Improved heat dissipation : Microreactors maintain isothermal conditions, reducing side products .

- In-line purification : Scavenger resins (e.g., sulfonic acid for base removal) streamline workflows .

Reported pilot-scale trials achieved 85% yield (5 kg batch) with <2% impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.